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Compound of Interest

Compound Name: 4-Phenyl-2-(2-pyridyl)thiazole

Cat. No.: B187651 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 4-phenyl-2-(2-pyridyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
The 4-phenyl-2-(2-pyridyl)thiazole scaffold is a cornerstone in medicinal chemistry,

recognized as a "privileged structure" due to its prevalence in a multitude of biologically active

compounds.[1] This guide provides a comprehensive analysis of its molecular architecture,

synthesis, and characterization. We will delve into the nuanced structural features that underpin

its utility, explore the robust Hantzsch synthesis for its creation, and detail the spectroscopic

techniques used for its unambiguous identification. This document is intended to serve as a

technical resource for researchers leveraging this versatile molecule in the design of novel

therapeutic agents, from anticancer to anti-inflammatory applications.[2][3][4]

Core Molecular Identity
4-phenyl-2-(2-pyridyl)thiazole is a heterocyclic aromatic compound comprising three

interconnected ring systems: a central thiazole ring, a phenyl group at position 4, and a pyridyl

group at position 2. This specific arrangement of aromatic and heteroaromatic rings creates a

unique electronic and steric profile that is crucial for its biological interactions.
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Property Value Source

IUPAC Name
4-phenyl-2-pyridin-2-yl-1,3-

thiazole
PubChem CID 701015[5]

Molecular Formula C₁₄H₁₀N₂S PubChem CID 701015[5]

Molecular Weight 238.31 g/mol PubChem CID 701015[5]

Canonical SMILES
C1=CC=C(C=C1)C2=CSC(=N

2)C3=CC=CC=N3
PubChem CID 701015[5]

InChI Key
JDMNBLHGHILQCV-

UHFFFAOYSA-N
PubChem CID 701015[5]

The structural arrangement of these rings is not entirely rigid. While the rings themselves are

planar due to sp² hybridization, there is rotational freedom around the single bonds connecting

the phenyl and pyridyl groups to the central thiazole core. The dihedral angles between these

rings are critical determinants of the molecule's overall 3D conformation, which in turn governs

its ability to fit into the binding pockets of biological targets like enzymes and receptors.

Crystallographic studies of analogous structures show significant interplanar angles between

the constituent rings, indicating a non-coplanar resting state.[6]

Caption: 2D molecular structure of 4-phenyl-2-(2-pyridyl)thiazole.

Synthesis Pathway: The Hantzsch Thiazole
Synthesis
The most fundamental and widely adopted method for constructing the 2,4-disubstituted

thiazole core is the Hantzsch thiazole synthesis.[7] This reaction is a classic cyclocondensation

that provides a direct and efficient route to the target molecule. The causality behind this choice

of protocol lies in its reliability and the ready availability of the starting materials.

The synthesis proceeds by reacting an α-haloketone with a thioamide. For 4-phenyl-2-(2-
pyridyl)thiazole, the specific reactants are 2-bromo-1-phenylethanone (the α-haloketone

component, which provides the phenyl group at C4 and the C5 atom of the thiazole ring) and

pyridine-2-carbothioamide (the thioamide, which provides the pyridyl group at C2, the sulfur

atom, and the nitrogen atom).
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Starting Materials:
- Pyridine-2-carbothioamide
- 2-Bromo-1-phenylethanone

Reaction Vessel:
Ethanol (Solvent)

1. Combine Reflux
(e.g., 78 °C)

2. Heat
Aqueous Workup

- Neutralization (e.g., NaHCO₃)
- Extraction (e.g., Ethyl Acetate)

3. Cool & Quench
Purification:

Column Chromatography
(Silica Gel)

4. Isolate Crude Final Product:
4-phenyl-2-(2-pyridyl)thiazole

5. Isolate Pure

Click to download full resolution via product page

Caption: Workflow for the Hantzsch synthesis of 4-phenyl-2-(2-pyridyl)thiazole.

Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Hantzsch synthesis.

[7]

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in anhydrous ethanol.

Addition: To the stirring solution, add 2-bromo-1-phenylethanone (1.0 eq). The addition may

be exothermic, and the mixture may change color.

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4

hours. The progress of the reaction should be monitored by Thin Layer Chromatography

(TLC) until the starting materials are consumed.

Workup: After cooling to room temperature, the solvent is typically removed under reduced

pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl

acetate) and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize

the HBr byproduct) and then with brine.

Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered,

and concentrated in vacuo. The crude product is then purified by column chromatography on

silica gel to yield the pure 4-phenyl-2-(2-pyridyl)thiazole.

Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques

is employed to validate the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C)

atomic framework of the molecule.

¹H NMR: The proton NMR spectrum is highly characteristic. The key is to recognize that each

ring system has a distinct electronic environment, leading to predictable chemical shifts. Based

on data from analogous structures, the following assignments can be made.[7][8]

Proton Type Multiplicity
Approximate
Chemical Shift (δ,
ppm)

Rationale

Thiazole-H (C5-H) Singlet (s) 7.5 - 8.3
Isolated proton on the

thiazole ring.[7]

Phenyl-H Multiplet (m) 7.1 - 7.8
Protons on the C4-

phenyl substituent.

Pyridyl-H Multiplet (m) 7.1 - 8.7

Protons on the C2-

pyridyl ring, with the

proton alpha to the

nitrogen typically

being the most

downfield.[7]

¹³C NMR: The carbon spectrum complements the proton data, confirming the number and type

of carbon environments.

Carbon Type Approximate Chemical Shift (δ, ppm)

Thiazole C5 114 - 117

Aromatic C (Phenyl & Pyridyl) 120 - 150

Thiazole C4 150 - 155

Thiazole C2 164 - 167
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by their

characteristic vibrational frequencies.[9][10]

~3100-3000 cm⁻¹: Aromatic C-H stretching from all three rings.

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole, pyridine,

and phenyl rings. These are often sharp and intense bands.

~1400-1000 cm⁻¹: Fingerprint region containing various C-H bending and C-C stretching

modes.

Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the

substitution patterns on the aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 4-phenyl-2-(2-
pyridyl)thiazole (C₁₄H₁₀N₂S), the high-resolution mass spectrum (HRMS) would show a

molecular ion peak ([M+H]⁺) corresponding to a calculated mass of approximately 239.0643.[5]

[7]

Applications in Drug Discovery and Materials
Science
The 4-phenyl-2-(2-pyridyl)thiazole core is a validated pharmacophore in drug development.

Its rigid, planar structure and distribution of hydrogen bond acceptors (the nitrogen atoms) and

hydrophobic surfaces (the phenyl ring) allow it to participate in specific, high-affinity interactions

with biological macromolecules.

Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their

cytotoxic effects against various cancer cell lines, including lung cancer.[4][11] The

mechanism of action often involves the inhibition of key cellular proteins like kinases or

tubulin.[1][2]
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Anti-inflammatory Activity: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were

identified as potent inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory

signaling cascade.[3] This highlights the potential for this scaffold in treating inflammatory

diseases like rheumatoid arthritis.

Antitubercular Agents: Derivatives have shown promising activity against Mycobacterium

tuberculosis, suggesting they could be developed into new treatments for tuberculosis.[8]

Conclusion
4-phenyl-2-(2-pyridyl)thiazole is more than a simple chemical compound; it is a versatile and

powerful building block for the creation of functional molecules. Its well-defined molecular

structure, accessible synthesis via the Hantzsch reaction, and clear spectroscopic signatures

make it an ideal starting point for chemical exploration. The proven track record of its

derivatives in modulating key biological pathways ensures that this scaffold will remain a focus

of intensive research in medicinal chemistry and drug development for the foreseeable future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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